molecular formula C27H39B2NO4 B2982551 Methylbis[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine CAS No. 2377609-51-1

Methylbis[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine

Cat. No.: B2982551
CAS No.: 2377609-51-1
M. Wt: 463.23
InChI Key: GIAZDDXGJISFCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylbis[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine: is a specialized chemical compound with the molecular formula C27H39B2NO4 and a molecular weight of 463.2 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methylbis[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine typically involves the reaction of benzylamine with tetramethyl-1,3,2-dioxaborolane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of the boronic acid derivative followed by its conversion to the boronic ester. The process requires precise control of temperature, pressure, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Methylbis[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Typically involves the use of oxidizing agents such as chromium(VI) oxide or potassium permanganate .

  • Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride .

  • Substitution: Reactions often use nucleophiles like alkyl halides or amines .

Major Products Formed:

  • Oxidation: Formation of benzylamine derivatives .

  • Reduction: Production of amine derivatives .

  • Substitution: Generation of alkylated or aminated products .

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of boronic esters and boronic acids which are crucial intermediates in various chemical reactions.

Biology: It serves as a biological probe in the study of enzyme mechanisms and as a fluorescent marker in biological imaging.

Medicine: pharmaceuticals targeting specific biological pathways and diagnostic agents for medical imaging.

Industry: Utilized in the production of advanced materials and nanotechnology applications due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with biological molecules , influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Boronic Acids: Similar in structure but lack the benzylamine component.

  • Boronic Esters: Similar functional groups but different molecular frameworks.

  • Amine Derivatives: Similar amine functionality but different substituents.

Uniqueness: Methylbis[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine is unique due to its combination of benzylamine and boronic ester

Properties

IUPAC Name

N-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39B2NO4/c1-24(2)25(3,4)32-28(31-24)22-14-10-20(11-15-22)18-30(9)19-21-12-16-23(17-13-21)29-33-26(5,6)27(7,8)34-29/h10-17H,18-19H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAZDDXGJISFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(C)CC3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39B2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.